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Compound of Interest

Compound Name: 3-Morpholinobenzaldehyde

Cat. No.: B1352361

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Morpholinobenzaldehyde,
focusing on its chemical properties, synthesis, and potential biological significance. The
information is curated for researchers and professionals in the fields of medicinal chemistry,
pharmacology, and drug development.

Core Molecular and Physicochemical Data

3-Morpholinobenzaldehyde, a substituted aromatic aldehyde, possesses a molecular weight
of 191.23 g/mol .[1][2] Its chemical and physical properties are summarized in the table below,
providing a foundational dataset for experimental design and computational modeling.
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Property Value Reference
Molecular Weight 191.23 g/mol [1112]
Molecular Formula C11H13NO2 [1][2]
CAS Number 446866-87-1 [1]
IUPAC Name 3-(morpholin-4-

yl)benzaldehyde
Melting Point 68 °C (67.5 - 70.5 °C) [1][2]
Boiling Point (Predicted) 357.9+37.0°C [1]
Density (Predicted) 1.163 + 0.06 g/cm?3 [1]
pKa (Predicted) 3.80+£0.40
Appearance Pale yellow crystalline solid or 2]

powder

Synthesis of 3-Morpholinobenzaldehyde

The primary synthetic route to 3-Morpholinobenzaldehyde is through a palladium-catalyzed
cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction couples an
aryl halide (3-bromobenzaldehyde) with a primary or secondary amine (morpholine). Below is a
representative experimental protocol for this synthesis.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

3-Bromobenzaldehyde

Morpholine

Palladium(ll) acetate (Pd(OAc)2)

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOtBu)

Anhydrous toluene

Argon or Nitrogen gas

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

e Reaction Setup: In a glovebox or under a stream of inert gas, add 3-bromobenzaldehyde
(2.0 mmol, 1.0 equiv), Pd(OAc)2 (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a
dry Schlenk flask equipped with a magnetic stir bar.

» Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask.

e Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by the
addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

¢ Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous
stirring.

¢ Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl
acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate,
filter, and concentrate under reduced pressure.

 Purification: Purify the crude product by flash column chromatography on silica gel to yield 3-
Morpholinobenzaldehyde.
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Experimental Workflow: Synthesis of 3-Morpholinobenzaldehyde
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Synthesis Workflow Diagram
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Potential Biological Activity and Signaling Pathways

While specific biological studies on 3-Morpholinobenzaldehyde are not extensively
documented, the morpholine moiety is a well-established pharmacophore present in numerous
biologically active compounds. Morpholine derivatives are known for a range of activities,
including antifungal, antibacterial, and anticancer effects.

Antifungal Mechanism of Action: Inhibition of Ergosterol
Biosynthesis

A prominent mechanism of action for many morpholine-containing antifungals is the inhibition
of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the
fungal cell membrane, analogous to cholesterol in mammalian cells. Disruption of its synthesis
compromises membrane integrity, leading to fungal cell death. Morpholine antifungals typically
inhibit two key enzymes in this pathway: Sterol A4-reductase and Sterol A%-A7 isomerase.

Hypothetical Signaling Pathway: Inhibition of Ergosterol Biosynthesis

Ergosterol Biosynthesis Pathway

s a7
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Ergosterol Biosynthesis Inhibition

Potential as a PIBK/Akt/mTOR Pathway Inhibitor

The morpholine ring is also found in several inhibitors of the phosphoinositide 3-kinase
(PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This
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pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is
a hallmark of many cancers. The presence of the morpholine moiety in 3-
Morpholinobenzaldehyde suggests its potential as a scaffold for the development of novel
inhibitors targeting this pathway.

Predicted Spectral Data

For the purpose of characterization, the following spectral data can be predicted based on the
structure of 3-Morpholinobenzaldehyde and data from similar compounds.

Spectral Data Type Predicted Characteristics

Aldehyde proton (CHO): Singlet around & 9.8-
10.0 ppm.Aromatic protons: Multiplets in the
region of & 7.0-7.8 ppm.Morpholine protons
(CHz2-N): Triplet around & 3.2-3.4
ppm.Morpholine protons (CH2-O): Triplet around
0 3.8-4.0 ppm.

1H NMR

Aldehyde carbon (C=0): Signal around & 190-
192 ppm.Aromatic carbons: Signals in the

13C NMR region of & 115-155 ppm.Morpholine carbons
(C-N): Signal around 6 48-50 ppm.Morpholine
carbons (C-0): Signal around & 66-68 ppm.

C=0 stretch (aldehyde): Strong absorption band
around 1700-1710 cm~1.C-H stretch (aromatic):
Peaks around 3000-3100 cm~1.C-H stretch

FT-IR (aldehyde): Two weak bands around 2720 and
2820 cm~1.C-N stretch: Absorption around
1230-1270 cm~1.C-O-C stretch (ether): Strong
absorption around 1115-1130 cm~1,

Molecular lon (M*): Peak at m/z = 191.Major
Fragments: Loss of H (m/z = 190), loss of CHO
Mass Spec (El) (m/z = 162), and fragments corresponding to the
morpholinophenyl cation (m/z = 162) and further
fragmentation of the aromatic and morpholine

rings.
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This technical guide serves as a foundational resource for researchers interested in 3-
Morpholinobenzaldehyde. The provided data and protocols are intended to facilitate further
investigation into the chemical and biological properties of this compound and its potential
applications in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Inhibition of the PISK/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nim.nih.gov]
e 2. aacrjournals.org [aacrjournals.org]

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-
Morpholinobenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1352361#3-morpholinobenzaldehyde-molecular-
weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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